molecular formula C6H12F2N2 B14779393 (5,5-Difluoro-3-piperidyl)methanamine

(5,5-Difluoro-3-piperidyl)methanamine

Cat. No.: B14779393
M. Wt: 150.17 g/mol
InChI Key: KPSJDNOBYUIEGB-UHFFFAOYSA-N
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Description

(5,5-Difluoro-3-piperidyl)methanamine is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoro-3-piperidyl)methanamine typically involves the introduction of fluorine atoms into a piperidine ring. One common method is the difluoromethylation of piperidine derivatives. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation reactions . For instance, the reaction of piperidine with difluorocarbene precursors under specific conditions can yield the desired difluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-3-piperidyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of (5,5-Difluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(5,5-difluoropiperidin-3-yl)methanamine

InChI

InChI=1S/C6H12F2N2/c7-6(8)1-5(2-9)3-10-4-6/h5,10H,1-4,9H2

InChI Key

KPSJDNOBYUIEGB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1(F)F)CN

Origin of Product

United States

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